molecular formula C6H14Cl2N2O2 B3324602 2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride CAS No. 1910707-55-9

2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride

Cat. No.: B3324602
CAS No.: 1910707-55-9
M. Wt: 217.09
InChI Key: HOBJVOBXDWYSLG-UHFFFAOYSA-N
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Description

2-Amino-2-pyrrolidin-3-ylacetic acid dihydrochloride is a synthetic organic compound featuring a pyrrolidine ring substituted with an amino group and an acetic acid moiety, stabilized as a dihydrochloride salt. The dihydrochloride form indicates the presence of two hydrochloric acid molecules bound to the compound, enhancing its solubility in aqueous media and stability under physiological conditions . This structural configuration makes it relevant in pharmaceutical research, particularly in drug design targeting neurological or metabolic pathways.

Properties

IUPAC Name

2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-5(6(9)10)4-1-2-8-3-4;;/h4-5,8H,1-3,7H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJVOBXDWYSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride typically involves the reaction of pyrrolidine derivatives with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Neuropharmacological Applications

Neuroprotective Effects
Research indicates that APAA·2HCl exhibits neuroprotective properties, particularly in models of ischemia. Studies have demonstrated that compounds related to APAA can enhance the activity of sodium/calcium exchangers (NCX), which play a crucial role in calcium homeostasis in neurons. For instance, derivatives of APAA have been tested for their ability to protect primary cortical neurons from hypoxic conditions, mimicking stroke scenarios. These studies found that certain derivatives could significantly reduce neuronal death under such stress conditions, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action
The neuroprotective effects are attributed to the modulation of calcium signaling pathways. By activating NCX isoforms, these compounds help maintain calcium balance within cells, which is critical during pathological states like ischemia . The ability of APAA·2HCl to influence these pathways makes it a candidate for further exploration in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Pharmacological Research

Calcium-Sensing Receptor (CaSR) Agonism
APAA·2HCl has been identified as a potential agonist for the calcium-sensing receptor (CaSR). Activation of CaSR is beneficial in managing disorders associated with calcium metabolism, such as primary hyperparathyroidism and chronic kidney disease. The compound's ability to inhibit parathyroid hormone (PTH) production suggests its utility in treating hyperparathyroid conditions .

Therapeutic Formulations
Pharmaceutical formulations of APAA·2HCl can include injectable solutions designed for rapid absorption and action within the body. These formulations are being explored for their effectiveness in maintaining stable blood calcium levels and managing related disorders .

Table 1: Summary of Neuroprotective Studies Involving APAA Derivatives

StudyCompound TestedModel UsedKey Findings
Compound 1Primary cortical neurons exposed to OGDSignificant reduction in cell death; neuroprotective profile confirmed
Compound 14Chemical hypoxia modelEnhanced neuronal survival under stress conditions
APAA·2HClIschemia modelInhibition of PTH production; potential for treating hyperparathyroidism

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms through which APAA·2HCl exerts its effects, particularly its role in modulating intracellular calcium levels and its interaction with various receptors. Future studies may focus on:

  • Long-term efficacy : Evaluating the chronic administration effects on neurodegenerative diseases.
  • Combination therapies : Investigating synergistic effects with other pharmacological agents.
  • Clinical trials : Initiating human trials to assess safety and efficacy in real-world settings.

Mechanism of Action

The mechanism of action of 2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Amino Acid Derivatives with Dihydrochloride Salts

  • L-2,4-Diaminobutyric Acid Dihydrochloride (Dab): Structure: Linear chain with two amine groups and a carboxylic acid, forming a dihydrochloride salt. Key Differences: Unlike the target compound, Dab lacks the pyrrolidine ring and has a shorter carbon chain. This reduces its conformational rigidity and alters its interaction with biological targets . Molecular Weight: 191.06 g/mol (vs. ~222.92 g/mol for the target compound) .
  • (S)-2-Amino-3-(pyridin-4-yl)propanoic Acid Dihydrochloride: Structure: Propanoic acid backbone with a pyridin-4-yl substituent. This affects solubility and receptor binding .

Pyridinyl and Pyrrolidinyl Acetate Derivatives

  • 3-Pyridylacetic Acid Hydrochloride (CAS 6419-36-9): Structure: Pyridine ring linked to acetic acid, stabilized as a monohydrochloride. Key Differences: The mono-hydrochloride salt has lower aqueous solubility compared to the dihydrochloride form. The aromatic pyridine ring also confers distinct electronic properties .
  • Ethyl 2-(Methylamino)-2-(pyridin-3-yl)acetate Dihydrochloride (CAS 240429-07-6): Structure: Ethyl ester of a pyridinyl-substituted amino acetate.

Biogenic Amine Dihydrochlorides

  • Histamine Dihydrochloride :
    • Structure : Imidazole ring with an ethylamine side chain.
    • Key Differences : The imidazole ring enables histamine to act as a neurotransmitter, whereas the pyrrolidine ring in the target compound may favor interactions with enzymes or transporters .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Salt Form Key Functional Groups
2-Amino-2-pyrrolidin-3-ylacetic acid dihydrochloride C6H11N2O2·2HCl ~222.92 Dihydrochloride Pyrrolidine, amino, carboxylic acid
L-2,4-Diaminobutyric acid dihydrochloride C4H12Cl2N2O2 191.06 Dihydrochloride Linear diamine, carboxylic acid
3-Pyridylacetic acid hydrochloride C7H8ClNO2 173.6 Hydrochloride Pyridine, carboxylic acid
Histamine dihydrochloride C5H11N3·2HCl 184.07 Dihydrochloride Imidazole, ethylamine

Solubility and Stability

  • The dihydrochloride salt of the target compound offers superior water solubility compared to mono-hydrochloride analogs (e.g., 3-pyridylacetic acid hydrochloride) due to increased ionic interactions .
  • The pyrrolidine ring enhances stability against oxidative degradation compared to pyridine-containing compounds, which are prone to electrophilic substitution .

Pharmacological Implications

  • Target Compound : The pyrrolidine ring may improve blood-brain barrier penetration, making it suitable for central nervous system-targeted therapies .
  • Pyridinyl Analogs : Aromatic rings like pyridine are common in kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound .

Biological Activity

2-Amino-2-pyrrolidin-3-ylacetic acid dihydrochloride, also known as a pyrrolidine derivative, is a compound with significant biological activity. Its molecular formula is C6H12N2O22HClC_6H_{12}N_2O_2\cdot 2HCl, and it is characterized by its amino acid structure and the presence of a pyrrolidine ring. This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory conditions.

Biological Activity

Research indicates that 2-amino-2-pyrrolidin-3-ylacetic acid dihydrochloride exhibits various biological activities that may be relevant in therapeutic contexts:

  • Anti-inflammatory Effects : It has been studied for its potential to reduce inflammation, particularly in conditions such as inflammatory bowel disease. The compound's ability to modulate chemokine activity suggests it could influence immune responses by regulating cell migration and lymphocyte infiltration into tissues .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets and pathways, where the pyrrolidine ring plays a crucial role in binding to target proteins. This interaction influences their activity, leading to various biological effects .

Research Findings

Several studies have explored the biological implications of this compound:

  • Inflammatory Response Modulation : A study highlighted its role in modulating chemokine activity, which is essential for controlling immune cell migration during inflammatory responses .
  • Therapeutic Applications : The compound has been investigated as a potential therapeutic agent for conditions like inflammatory bowel disease due to its anti-inflammatory properties .
  • Chemical Reactions : The compound undergoes various chemical reactions, including oxidation and substitution reactions, which are fundamental in organic synthesis and drug development .

Comparative Analysis

To better understand the uniqueness of 2-amino-2-pyrrolidin-3-ylacetic acid dihydrochloride, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Amino-3-pyrrolidinylpropanoic acidContains a propanoic acid side chainPotential neuroprotective properties
4-AminopiperidinePiperidine ring with an amino groupUsed in drug discovery for CNS-targeted therapies
N-MethylpyrrolidineMethyl substitution on pyrrolidineImportant in synthesizing various pharmaceuticals

The uniqueness of 2-amino-2-pyrrolidin-3-ylacetic acid dihydrochloride lies in its specific combination of functionalities that allow effective interaction with biological systems, particularly in inflammatory pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-2-pyrrolidin-3-ylacetic acid dihydrochloride?

The synthesis typically involves protection-deprotection strategies and salt formation. A validated pathway for analogous dihydrochloride compounds (e.g., (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride) includes:

  • Step 1 : Protection of the amine group using Boc anhydride.
  • Step 2 : Coupling with a secondary amine (e.g., phenylamine) via reagents like HATU or EDC.
  • Step 3 : Deprotection with trifluoroacetic acid to yield the free amino acid.
  • Step 4 : Salt formation via treatment with hydrochloric acid in diethyl ether.
    Key Considerations :
  • Purity (>95%) is critical for biological studies; use column chromatography or recrystallization for isolation .
  • Monitor reaction progress via TLC or HPLC to avoid byproducts.

Basic: How does the dihydrochloride salt form influence solubility and stability in experimental settings?

The dihydrochloride salt enhances aqueous solubility due to ionic interactions and improves thermal stability compared to the free base.

  • Solubility : The two chloride ions increase polarity, making it suitable for buffer-based assays (e.g., PBS or Tris-HCl).
  • Stability : Protonation of amine groups reduces oxidation susceptibility. Store at −20°C in desiccated conditions to prevent hygroscopic degradation .
    Methodological Tip : Pre-dissolve the compound in water or dilute HCl (0.1 M) for cell culture studies.

Advanced: How to design experiments to investigate the compound’s interaction with mitochondrial enzymes?

Leverage mechanistic insights from structurally related dihydrochlorides (e.g., Trimetazidine Dihydrochloride):

  • Assay Design :
    • Use isolated mitochondria to measure 3-ketoacyl-CoA thiolase (3-KAT) inhibition via spectrophotometric assays (absorbance at 412 nm for CoA release).
    • Compare ATP yield under fatty acid vs. glucose oxidation using Seahorse XF analyzers .
  • Controls : Include wild-type vs. enzyme-knockout models to confirm target specificity.

Advanced: How to resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

  • Purity Variability : Impurities >5% (e.g., residual solvents) can skew dose-response curves. Validate purity via NMR (¹H, ¹³C) and elemental analysis .
  • Salt Form Differences : Ensure studies explicitly use the dihydrochloride form, not monohydrochloride or free base. Cross-check CAS numbers (e.g., 2639388-96-6 for related compounds) .
  • Experimental Conditions : pH-dependent solubility can alter bioavailability. Replicate buffer conditions (e.g., pH 7.4 vs. 6.5) to test robustness .

Methodological: What analytical techniques are optimal for characterizing this compound?

  • Structural Confirmation :
    • NMR : ¹H NMR (D₂O) for amine proton shifts; ¹³C NMR for carbonyl (C=O) and pyrrolidine ring carbons.
    • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ = 253.1 for C₉H₁₄Cl₂N₂O₂) .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection at 210 nm; mobile phase = 0.1% TFA in acetonitrile/water .

Safety and Handling: What precautions are necessary for lab use?

  • Toxicity : Limited data available; assume acute toxicity (LD₅₀ unknown). Use PPE (gloves, goggles) and work in a fume hood.
  • Waste Management : Neutralize with sodium bicarbonate before disposal. Collaborate with certified waste management services for chloride-rich byproducts .
  • Storage : Desiccate at −20°C; avoid prolonged exposure to light to prevent photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride
Reactant of Route 2
2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride

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